REACTION_CXSMILES
|
Br[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:5]([CH2:6][O:7]C2CCCCO2)=[C:4]([F:18])[C:3]=1[F:19].[CH2:20](Cl)[C:21]#[CH:22]>>[CH2:22]([C:2]1[C:3]([F:19])=[C:4]([F:18])[C:5]([CH2:6][OH:7])=[C:14]([F:17])[C:15]=1[F:16])[C:21]#[CH:20]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(COC2OCCCC2)C(=C1F)F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1=C(C(=C(CO)C(=C1F)F)F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |